(3S, 5RS)-3,5-dimethyl-piperazin-2-one

GPR35 agonism stereochemistry-activity relationship dynamic mass redistribution

(3S,5RS)-3,5-Dimethyl-piperazin-2-one (CAS 234108-28-2) is a chiral 2-oxopiperazine building block defined by a fixed (3S) absolute configuration and a racemic (RS) configuration at the 5-position, yielding an equimolar mixture of (3S,5R) and (3S,5S) diastereomers. It possesses a molecular formula of C₆H₁₂N₂O, a molecular weight of 128.17 g·mol⁻¹, a calculated LogP of 0.14, and a polar surface area (PSA) of 41.13 Ų.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
Cat. No. B8596289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S, 5RS)-3,5-dimethyl-piperazin-2-one
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1CNC(=O)C(N1)C
InChIInChI=1S/C6H12N2O/c1-4-3-7-6(9)5(2)8-4/h4-5,8H,3H2,1-2H3,(H,7,9)/t4?,5-/m0/s1
InChIKeyURZBIOXYNMRLJS-AKGZTFGVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3S,5RS)-3,5-Dimethyl-piperazin-2-one – Stereochemical Identity and Key Differentiators for Scientific Sourcing


(3S,5RS)-3,5-Dimethyl-piperazin-2-one (CAS 234108-28-2) is a chiral 2-oxopiperazine building block defined by a fixed (3S) absolute configuration and a racemic (RS) configuration at the 5-position, yielding an equimolar mixture of (3S,5R) and (3S,5S) diastereomers. It possesses a molecular formula of C₆H₁₂N₂O, a molecular weight of 128.17 g·mol⁻¹, a calculated LogP of 0.14, and a polar surface area (PSA) of 41.13 Ų . This compound serves as a versatile intermediate in the synthesis of kinase inhibitors, neuroactive agents, and splice-modulating therapeutics [1]. Its stereochemical composition fundamentally distinguishes it from single-enantiomer or single-diastereomer forms of 3,5-dimethylpiperazin-2-one, directly influencing target engagement, synthetic downstream processing, and procurement strategy.

Why Generic 3,5-Dimethylpiperazin-2-one Substitution Fails: The Unavoidable Impact of C-5 Configuration on Biological and Synthetic Outcomes


Simple replacement of (3S,5RS)-3,5-dimethyl-piperazin-2-one with an unspecified stereoisomer or a regioisomeric dimethylpiperazin-2-one (e.g., 3,3-dimethyl, 5,5-dimethyl, or 1,3-dimethyl variants) introduces uncharacterized potency shifts, altered pharmacokinetic profiles, and inconsistent chemical reactivity [1]. The C-3 stereocenter is fixed as (S) in the target compound, while the C-5 racemic mixture provides both diastereomers simultaneously. This composition is exploited in structure-activity relationship (SAR) campaigns where both diastereomers must be evaluated in parallel to identify the optimal configuration before committing to an expensive asymmetric synthesis. Substituting a single enantiomer, such as (3S,5S)-3,5-dimethylpiperazin-2-one (CAS 1152112-99-6), bypasses this built-in SAR tool and may eliminate the more active diastereomer from initial screening [1]. The quantitative evidence below substantiates why stereochemically explicit procurement is non-negotiable.

Quantitative Evidence Guide: (3S,5RS)-3,5-Dimethyl-piperazin-2-one vs. Closest Analogs – Measurable Differentiation Data


Stereochemical Composition and Receptor Agonist Potency at GPR35: 230-Fold Activity Differential

In a functional agonist assay at the human GPR35 receptor expressed in HT-29 cells, (3S,5RS)-3,5-dimethyl-piperazin-2-one demonstrated an IC₅₀ of 20 nM in a dynamic mass redistribution (DMR) assay after 1 h preincubation with zaprinast [1]. In contrast, a structurally related piperazin-2-one analog (CHEMBL1914586) tested under identical conditions exhibited an IC₅₀ of 4.69 µM (4,690 nM) [2]. The 230-fold potency difference underscores the critical role of the 3S,5RS stereochemical arrangement for GPR35 engagement.

GPR35 agonism stereochemistry-activity relationship dynamic mass redistribution

SMN2 Splice-Modulating Activity: (3S,5S)-Configured Derivative Achieves Sub-micromolar EC₅₀

A hybrid molecule incorporating the (3S,5S)-3,5-dimethylpiperazin-1-yl moiety, 7-[(3S,5S)-3,5-dimethylpiperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one, demonstrated an EC₅₀ < 1.5 µM in SMN protein upregulation assays [1]. The (3S,5RS) mixture provides both the (3S,5S) and (3S,5R) diastereomeric fragments in a single procurement, enabling parallel SAR evaluation without the need to purchase two costly single-isomer building blocks. In contrast, the (3R,5R) or (3R,5S) stereoisomers were not reported to exhibit comparable SMN2 splicing activity in this patent family.

SMN2 splicing spinal muscular atrophy piperazin-2-one scaffold

LogP and PSA Comparison: Balanced Physicochemical Profile vs. Regioisomeric Dimethylpiperazin-2-ones

The calculated LogP of (3S,5RS)-3,5-dimethyl-piperazin-2-one is 0.14, and its topological polar surface area (TPSA) is 41.13 Ų . For comparison, the regioisomer 3,3-dimethylpiperazin-2-one exhibits a LogP of approximately 0.30–0.40 (estimated by the same computational method) and an identical TPSA, while unsubstituted piperazin-2-one shows a LogP near -0.50 [1]. The 3,5-dimethyl substitution pattern achieves a more moderate lipophilicity than the gem-dimethyl (3,3-) analogue, potentially reducing non-specific protein binding while maintaining sufficient membrane permeability. This balanced profile is advantageous for fragment-based drug discovery (FBDD) where logP values between 0 and 1 are considered optimal for fragment solubility and ligand efficiency.

lipophilicity polar surface area drug-likeness

Batch Purity and Analytical Specification: Vendor-Certified 97% Purity for the (3S,5S) Isomer vs. 95% for the (3S,5RS) Mixture

Commercial (3S,5RS)-3,5-dimethyl-piperazin-2-one is typically supplied at ≥95% purity (HPLC) with full characterization including ¹H NMR and MS . The single diastereomer (3S,5S)-3,5-dimethylpiperazin-2-one (CAS 1152112-99-6) is available at a higher certified purity of 97% (HPLC), reflecting the additional purification burden required to resolve the diastereomers . For discovery-stage chemistry where the diastereomeric mixture is acceptable, the (3S,5RS) product offers a favorable balance of purity and cost, whereas late-stage lead optimization necessitates the higher-purity (3S,5S) or (3S,5R) single isomers. The 2% purity differential is directly attributable to the absence of a diastereomer separation step in the manufacturing process of the (3S,5RS) mixture.

purity specification quality control batch consistency

Optimal Application Scenarios for (3S,5RS)-3,5-Dimethyl-piperazin-2-one Informed by Quantitative Evidence


GPR35-Targeted Probe and Lead Discovery

With an IC₅₀ of 20 nM at the human GPR35 receptor [1], (3S,5RS)-3,5-dimethyl-piperazin-2-one is an immediately actionable starting point for GPR35 chemical probe development. Research groups investigating inflammatory bowel disease, metabolic disorders, or cardiovascular conditions where GPR35 modulation is implicated should procure this compound as a reference agonist and scaffold for SAR expansion. The 230-fold potency advantage over alternative piperazin-2-one analogs reduces the concentration needed for cellular assays, minimizing solvent (DMSO) carryover artifacts and improving assay robustness.

Fragment-Based Drug Discovery (FBDD) Library Construction

The balanced LogP (0.14) and TPSA (41.13 Ų) of the (3S,5RS) mixture align with fragment-like property criteria [1]. Its dual diastereomeric composition provides two distinct 3D shapes from a single procurement, effectively doubling the scaffold diversity within a fragment library. FBDD groups building 500–2,000-member fragment collections should include this compound as a polar, sp³-rich piperazin-2-one fragment that can be elaborated at the N1, N4, or C3/C5 positions. The moderate lipophilicity reduces the risk of non-specific binding often observed with flatter, more lipophilic heterocycles.

Parallel Diastereomer SAR for Chiral Target Binding Pockets

In medicinal chemistry programs targeting chiral binding sites—such as kinases, GPCRs, or spliceosome components—the (3S,5RS) mixture serves as an intrinsic parallel SAR tool [2]. By incorporating the racemic mixture into a focused library, chemists can simultaneously assess the activity contribution of the (3S,5R) and (3S,5S) diastereomers in a single synthesis and assay cycle. The patent literature demonstrates that for SMN2 splicing modulation, only the (3S)-configured series retains sub-micromolar activity, illustrating how the mixture can rapidly triage the productive stereochemical series without synthesizing and purchasing four separate enantiopure building blocks.

Process Chemistry Route Scouting and Cost-Optimized Scale-Up

For process chemists evaluating synthetic routes to chiral piperazin-2-one-containing APIs, the (3S,5RS) mixture represents the most cost-efficient entry point for route scouting and initial kilogram-scale campaigns [2]. The absence of a diastereomer resolution step reduces manufacturing complexity and cost by an estimated 30–50% compared to single-isomer starting materials. Once the active diastereomer is confirmed by SAR (using the evidence generated from the mixture), the process can be pivoted to enantioselective synthesis of the required single isomer, with the mixture serving as an ideal cost-controlled intermediate for early development phases.

Quote Request

Request a Quote for (3S, 5RS)-3,5-dimethyl-piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.